(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Catalog No.
S611141
CAS No.
2767-84-2
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-d...

CAS Number

2767-84-2

Product Name

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

IUPAC Name

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1

InChI Key

VNQXSTWCDUXYEZ-QUBYGPBYSA-N

SMILES

CC1(C2CCC1(C(=O)C2=O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(=O)C2=O

Organic Synthesis

(1S,4R)-camphorquinone serves as a valuable precursor for the synthesis of various complex molecules, including:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Camphorquinone can be used to synthesize specific heterocycles relevant in medicinal chemistry or material science research [PubChem, National Institutes of Health, ].
  • Functionalized derivatives: By introducing various functional groups onto the camphorquinone scaffold, researchers can create novel molecules with tailored properties for applications in catalysis, drug discovery, or material development [ScienceDirect, ].

Medicinal Chemistry

(1S,4R)-camphorquinone exhibits potential antioxidant and anti-inflammatory properties, making it a subject of investigation in medicinal chemistry research:

  • Antioxidant activity: Studies suggest that camphorquinone can scavenge free radicals, potentially offering protection against oxidative stress-related diseases like Alzheimer's or cancer [Journal of Agricultural and Food Chemistry, ].
  • Anti-inflammatory effects: Camphorquinone's derivatives have shown promise in reducing inflammation in animal models, warranting further research for potential therapeutic applications [Bioorganic & Medicinal Chemistry Letters, ].

XLogP3

1.5

Other CAS

2767-84-2

Wikipedia

(1S)-bornane-2,3-dione

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1S,4R)-: INACTIVE

Dates

Modify: 2023-08-15

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